molecular formula C11H22Cl2N2O2 B573550 Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride CAS No. 178311-45-0

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride

Cat. No.: B573550
CAS No.: 178311-45-0
M. Wt: 285.209
InChI Key: ZQOQLJHDDVRHFT-UHFFFAOYSA-N
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Description

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both azetidine and piperidine rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4-piperidinecarboxylate with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
  • 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Uniqueness

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride stands out due to its unique combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOQLJHDDVRHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701367
Record name Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-45-0
Record name Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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